Orthogonal Protecting Group Strategy: Differential Stability vs. Fmoc and Boc Derivatives
The benzyloxycarbonyl (Z) group of (Z-Cys-OH)2 exhibits orthogonal stability to acid- and base-labile protecting groups. It remains stable under the acidic conditions (e.g., 20-50% TFA) used to remove Boc groups and the basic conditions (e.g., 20% piperidine) used to remove Fmoc groups . This is in direct contrast to the acid-labile Boc group, which is cleaved in TFA, and the base-labile Fmoc group, which is cleaved in piperidine [1]. The Z group is selectively removed via catalytic hydrogenolysis (Pd/C, H2), a mechanism that does not affect these other groups [2].
| Evidence Dimension | Chemical Stability / Removal Conditions |
|---|---|
| Target Compound Data | Stable to TFA and piperidine; removed by hydrogenolysis |
| Comparator Or Baseline | Boc group: removed by TFA. Fmoc group: removed by piperidine. |
| Quantified Difference | N/A (Qualitative orthogonal stability) |
| Conditions | Standard peptide synthesis deprotection conditions. |
Why This Matters
This orthogonal stability is essential for complex peptide syntheses, allowing for the selective and sequential removal of different protecting groups without compromising the disulfide bond or the growing peptide chain.
- [1] Brainscape. Lecture 8: Chemical Synthesis of Peptides Flashcards. View Source
- [2] Highfine. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). View Source
